IBG3

Targeted Protein Degradation BRD4 DC50

Standard BET inhibitors (e.g., JQ1) only reversibly block bromodomains; PROTACs (e.g., dBET1) exhibit hook effects and incomplete degradation. IBG3 is a first-in-class intramolecular bivalent glue that resolves these limitations via a unique cis-bridging mechanism. • BRD4 DC50: 6.7 pM; Dmax >95% (vs. dBET6: 14 nM). • No hook effect; sustained degradation across full dose range. • Neomorphic DCAF16-recruiting surface for efficient ubiquitination. • >98% purity; ambient shipping.

Molecular Formula C54H57N9O5S2
Molecular Weight 976.2 g/mol
Cat. No. B12364709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIBG3
Molecular FormulaC54H57N9O5S2
Molecular Weight976.2 g/mol
Structural Identifiers
SMILESCC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)CNC(=O)C5=CC=C(C=C5)C6=CC=C(C=C6)C7=NC(C8=NN=C(N8C9=C7C(=C(S9)C)C)C)CC(=O)OC(C)(C)C)C
InChIInChI=1S/C54H57N9O5S2/c1-28-30(3)69-51-44(28)46(56-40(25-42(64)67-53(7,8)9)48-60-58-32(5)62(48)51)37-15-13-34(14-16-37)27-55-50(66)39-23-19-36(20-24-39)35-17-21-38(22-18-35)47-45-29(2)31(4)70-52(45)63-33(6)59-61-49(63)41(57-47)26-43(65)68-54(10,11)12/h13-24,40-41H,25-27H2,1-12H3,(H,55,66)/t40-,41-/m0/s1
InChIKeyMRIUQCAXSFYTQZ-YATWDLPUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IBG3 – Intramolecular Bivalent Glue Degrader of BRD2/4


tert-butyl 2-[(9S)-4,5,13-trimethyl-7-[4-[[[4-[4-[(9S)-4,5,13-trimethyl-9-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-7-yl]phenyl]benzoyl]amino]methyl]phenyl]-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate, commonly designated as IBG3, is a synthetic intramolecular bivalent glue (IBG) belonging to the class of targeted protein degraders [1]. It is a bispecific molecule containing two JQ1-derived BET bromodomain-binding moieties covalently linked, with a molecular formula of C54H57N9O5S2 and a molecular weight of 976.22 g/mol [2]. IBG3 functions by simultaneously engaging and connecting two adjacent bromodomains (BD1 and BD2) of the target protein BRD4 in *cis*, inducing a conformational change that glues BRD4 to the E3 ubiquitin ligase DCAF16 to promote its ubiquitination and proteasomal degradation [1].

Why JQ1 and PROTACs Cannot Substitute for IBG3


Generic substitution with a standard BET bromodomain inhibitor (e.g., (+)-JQ1) or a conventional PROTAC (e.g., dBET1, ARV-825) is not functionally equivalent to IBG3. Classical inhibitors only block the bromodomain pocket, leading to a partial and reversible suppression of transcriptional activity without eliminating the protein scaffold [1]. PROTACs, while inducing degradation, rely on a *trans* bridging mechanism between the target and ligase, which often results in a hook effect at high concentrations and distinct degradation kinetics [2]. IBG3, in contrast, employs a unique *cis*-bridging mechanism, gluing the two tandem bromodomains of BRD4 together to create a neomorphic surface that recruits the DCAF16 E3 ligase, leading to a more profound, sustained, and kinetically favorable degradation profile that cannot be achieved by simply combining its constituent parts [1].

Quantitative Comparison of IBG3 with Analogs and PROTACs


Picomolar BRD4 Degradation Potency Over PROTACs and IBGs

IBG3 demonstrates exceptional degradation potency for BRD4, achieving a half-maximal degradation concentration (DC50) in the low picomolar range (6.7 pM) in a cellular HiBiT assay, representing an over 20-fold improvement compared to the first-generation IBG1 (DC50 ~150 pM) [1]. This potency is also significantly higher than that reported for leading BET PROTACs such as dBET6 (IC50 ~14 nM) and ARV-825 [2].

Targeted Protein Degradation BRD4 DC50

Enhanced BRD4 Degradation Efficiency vs. Earlier Analogs

IBG3 achieves a maximal degradation (Dmax) of BRD4 protein to nearly undetectable levels (>95% degradation) in cellular assays, which is comparable to IBG1 but is achieved at a substantially lower concentration (picomolar vs. nanomolar range) [1]. In contrast, many PROTACs exhibit a pronounced 'hook effect' at higher concentrations, leading to reduced degradation efficiency.

Targeted Protein Degradation BRD4 Dmax

Unique Intramolecular cis-Bridging Degradation Mechanism

Unlike PROTACs (e.g., dBET1, MZ1) which function by linking target and E3 ligase in *trans*, IBG3 operates via an intramolecular bivalent glue mechanism. Structural and biochemical evidence confirms that IBG3 simultaneously engages both bromodomains (BD1 and BD2) of a single BRD4 protein, gluing them together in *cis* to create a surface that recruits the E3 ligase DCAF16 [1]. This *cis*-bridging mechanism is absent in monovalent JQ1 inhibitors and *trans*-acting PROTACs.

Targeted Protein Degradation BRD4 Mechanism of Action

Functional Degradation Superiority Over JQ1 Inhibition

While the JQ1 inhibitor binds to BET bromodomains with high affinity (Kd ~90 nM for BRD4), it does not induce protein degradation [1]. IBG3, which incorporates two JQ1 moieties, achieves potent degradation of BRD4 (DC50 = 6.7 pM) and BRD2 (DC50 = 8.6 pM), leading to a more profound and sustained disruption of BRD4-dependent transcription [2]. This functional superiority of degradation over inhibition is a class-level advantage of degraders.

Epigenetics BRD4 Degradation Efficiency

High-Value Research and Industrial Applications of IBG3


Ultra-Sensitive Cellular Degradation Assays

IBG3's exceptional picomolar DC50 (6.7 pM) makes it the optimal choice for experiments where minimizing compound concentration is paramount, such as in sensitive primary cell cultures, stem cell models, or *in vivo* studies where systemic exposure must be limited to avoid toxicity. Its potency far exceeds that of PROTACs like dBET6 (14 nM) and first-generation IBGs [1].

Complete and Sustained BRD4 Depletion Studies

For studies aiming to dissect the scaffolding and non-catalytic functions of BRD4, IBG3 provides a superior tool compared to simple bromodomain inhibitors like JQ1. By inducing near-complete degradation (Dmax >95%) without the hook effect seen with many PROTACs, IBG3 enables researchers to study the true loss-of-function phenotype of the entire BRD4 protein complex [1].

Elucidating the cis-Bridging Degradation Mechanism

IBG3 serves as a critical chemical probe for investigating the novel intramolecular bivalent glue (*cis*-bridging) mechanism. This contrasts with the *trans*-bridging mechanism of PROTACs like ARV-825 and MZ1, making IBG3 essential for studies focused on the fundamentals of induced proximity, ternary complex formation, and the rational design of next-generation molecular glue degraders [1].

Technical Documentation Hub

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